Doxycycline monohydrate-EP
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Overview
Description
Doxycycline monohydrate-EP is a broad-spectrum antibiotic belonging to the tetracycline class. It is synthetically derived from oxytetracycline and is known for its effectiveness against a wide range of bacterial infections. This compound is often used in the treatment of respiratory and urinary tract infections, as well as certain skin conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxycycline monohydrate is typically synthesized through a series of chemical reactions starting from oxytetracycline. The process involves the selective reduction of oxytetracycline to form doxycycline. This reduction is usually carried out using hydrogen gas in the presence of a palladium catalyst under controlled conditions .
Industrial Production Methods
In industrial settings, the production of doxycycline monohydrate involves large-scale chemical synthesis followed by purification processes. The compound is often crystallized from aqueous solutions to obtain the monohydrate form. The crystallization process is carefully controlled to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Doxycycline monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of degradation products.
Reduction: Selective reduction is used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various degradation products and substituted derivatives of doxycycline .
Scientific Research Applications
Doxycycline monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: The compound is used to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is widely used in the treatment of bacterial infections, including respiratory and urinary tract infections.
Industry: Doxycycline monohydrate is used in the pharmaceutical industry for the production of antibiotic formulations
Mechanism of Action
Doxycycline monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The compound is particularly effective against a broad range of Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: Another member of the tetracycline class, but with a broader spectrum of activity.
Minocycline: Known for its enhanced lipid solubility and better tissue penetration.
Oxytetracycline: The parent compound from which doxycycline is derived.
Uniqueness
Doxycycline monohydrate is unique due to its improved pharmacokinetic properties, including better absorption and longer half-life compared to other tetracyclines. It also has a lower affinity for calcium binding, reducing the risk of teeth discoloration and bone deposition .
Properties
Molecular Formula |
C22H26N2O9 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate |
InChI |
InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7?,10?,14?,15?,17?,22-;/m0./s1 |
InChI Key |
FZKWRPSUNUOXKJ-XXXZQDAZSA-N |
Isomeric SMILES |
CC1C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O |
Origin of Product |
United States |
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